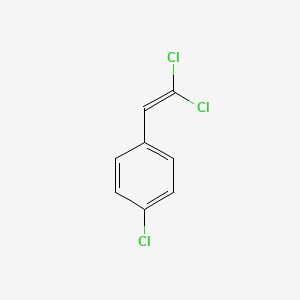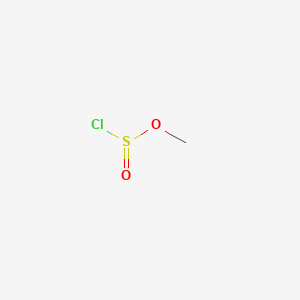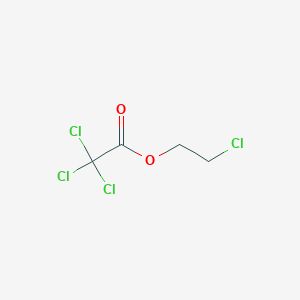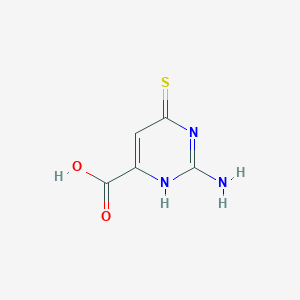![molecular formula C21H28O B14729844 [1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl- CAS No. 6152-15-4](/img/structure/B14729844.png)
[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2’-methyl- is a complex organic compound with a unique structure that includes a biphenyl core substituted with hydroxyl, tert-butyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2’-methyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by hydroxylation and methylation steps under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2’-methyl- can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the biphenyl core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl core.
科学的研究の応用
Chemistry
In chemistry, [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2’-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric and electronic effects in various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy as an anti-inflammatory or anticancer agent, given its ability to interact with biological targets.
Industry
In the industrial sector, [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2’-methyl- is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2’-methyl- involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
[1,1’-Biphenyl]-4-ol: Lacks the tert-butyl and methyl substitutions, leading to different reactivity and applications.
3,5-Di-tert-butyl-4-hydroxybenzylidene: Similar steric hindrance but different core structure.
2-Methyl-4-tert-butylphenol: Shares some substituents but has a different overall structure.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2’-methyl- lies in its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
特性
CAS番号 |
6152-15-4 |
|---|---|
分子式 |
C21H28O |
分子量 |
296.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(2-methylphenyl)phenol |
InChI |
InChI=1S/C21H28O/c1-14-10-8-9-11-16(14)15-12-17(20(2,3)4)19(22)18(13-15)21(5,6)7/h8-13,22H,1-7H3 |
InChIキー |
RQIQWUBHCRQFCP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


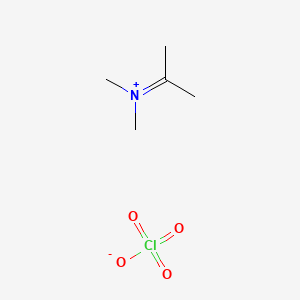
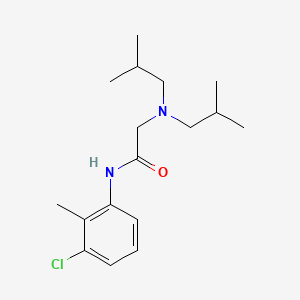
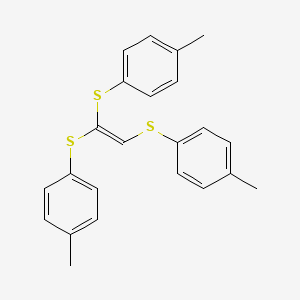


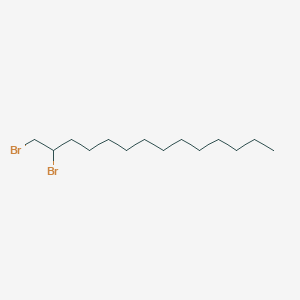
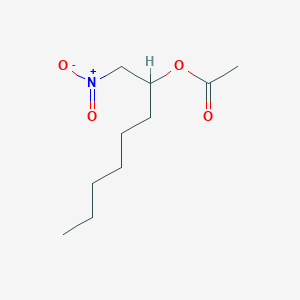
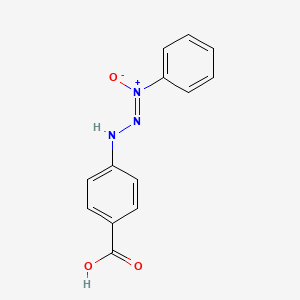
![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)
